![molecular formula C18H18N4OS B11010175 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11010175.png)
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (let’s call it Compound X ) belongs to the thiazole family. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Preparation Methods
Synthetic Routes:: The synthetic routes for Compound X involve the condensation of appropriate precursors. One common method is the reaction between a thiazole derivative and an amine, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic pathway.
Industrial Production:: Industrial-scale production methods for Compound X may involve multi-step processes, optimization, and purification. Unfortunately, specific industrial protocols are proprietary and not widely available in the literature.
Chemical Reactions Analysis
Reactivity:: Compound X can undergo various reactions, including oxidation, reduction, and substitution. For example:
Oxidation: Oxidative processes can modify the thiazole ring or the phenyl group.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution at the C-2 atom or electrophilic substitution at the C-5 atom can occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products:: The specific products formed during these reactions would vary based on the reaction conditions and substituents present.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research:
- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can exhibit anticancer effects. The introduction of substituents on the phenyl ring has been linked to enhanced activity against cancer cell lines, such as HeLa cells .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacteria and fungi. The structure-activity relationship (SAR) indicates that modifications in the thiazole and pyrazole moieties can enhance antimicrobial efficacy .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various pyrazole derivatives, including N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. The results indicated that compounds with specific substitutions on the phenyl ring exhibited higher cytotoxicity against HeLa cells compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications in the thiazole and pyrazole structures led to significant antimicrobial activity. The compound was noted for its ability to disrupt bacterial cell walls effectively .
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways, gene expression, or enzymatic activity.
Comparison with Similar Compounds
While Compound X’s uniqueness lies in its specific structure, it shares similarities with other thiazole-based compounds. Notable related compounds include sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), Bleomycin, and Tiazofurin (antineoplastic) .
Biological Activity
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory activities, and its mechanism of action.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a pyrazole moiety. Its molecular formula is C16H18N4OS with a molecular weight of approximately 318.41 g/mol. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H18N4OS |
Molecular Weight | 318.41 g/mol |
LogP | 4.2794 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 45.365 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those related to our compound of interest. A study demonstrated that thiazole-based compounds exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial strains such as Staphylococcus aureus .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. Notably, derivatives containing pyrazole and thiazole rings have shown promising results in inhibiting cancer cell proliferation.
- Cell Lines Tested : The compound was tested against various cancer cell lines including HeLa (cervical cancer), HCT-15 (colon cancer), and NCI-H23 (non-small cell lung cancer).
- Mechanism of Action : It was observed that the compound inhibited tubulin polymerization and arrested the cell cycle at the G2/M phase . This suggests that it may interfere with the mitotic process in cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that thiazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages .
Case Studies
Several case studies have documented the biological activity of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. Among these, the derivative with the thiazole ring showed the highest activity with MIC values significantly lower than those of standard antibiotics .
- Anticancer Screening : In vitro studies demonstrated that specific modifications in the structure of pyrazole derivatives led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c23-18(17-13-7-4-8-14(13)21-22-17)19-10-9-16-20-15(11-24-16)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,19,23)(H,21,22) |
InChI Key |
YFJZAMLDOGZTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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